molecular formula C19H28ClNO6 B1681328 O-(chloroacetylcarbamoyl)fumagillol CAS No. 129298-91-5

O-(chloroacetylcarbamoyl)fumagillol

Cat. No. B1681328
M. Wt: 401.9 g/mol
InChI Key: MSHZHSPISPJWHW-PVDLLORBSA-N
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Description

O-(chloroacetylcarbamoyl)fumagillol, also known as TNP-470 or AGM-1470, is a carbamate ester derived from fumagillol . It has been used in trials studying the treatment of various conditions such as HIV Infections, Sarcoma, Kaposi, and Pancreatic Neoplasms .


Synthesis Analysis

The synthesis of O-(chloroacetylcarbamoyl)fumagillol involves the conversion of the hydroxy group of fumagillol to the corresponding N-(chloroacetyl)carbamate derivative . The synthesis process begins with the synthesis of fumagillol .


Molecular Structure Analysis

The molecular formula of O-(chloroacetylcarbamoyl)fumagillol is C19H28ClNO6. Its average mass is 401.882 and its mono-isotopic mass is 401.16052 . The InChI and SMILES strings provide detailed information about its molecular structure .

Scientific Research Applications

Antiangiogenic Applications in Cancer Therapy

TNP-470 has been synthesized and characterized as a water-soluble conjugate to target angiogenesis specifically within the tumor vasculature, demonstrating enhanced and prolonged activity in vivo without the neurotoxicity observed at higher doses necessary for tumor regression. This approach provides a rational design for cancer therapies by avoiding drug-related toxicities and selectively accumulating in tumor vessels due to the enhanced permeability and retention (EPR) effect (Satchi‐Fainaro et al., 2004).

Tumor Growth and Metastasis Inhibition

Studies have demonstrated TNP-470's antitumor and anti-metastatic effects in various models, including human hepatocellular carcinoma, where it significantly reduced tumor weight and metastasis development in nude mice without severe side effects. This suggests its potential as a powerful angiogenesis inhibitor with strong antitumor and anti-metastatic effects (Xia et al., 2005).

Combination Therapies

Research has explored combining TNP-470 with cytotoxic drugs to enhance antitumor efficacy. For instance, the combination of TNP-470 and mitomycin (MMC) produced additive effects in inhibiting tumor growth and metastasis in models of human hepatocellular carcinoma, suggesting synergistic actions between angiogenesis inhibitors and traditional chemotherapy agents without increasing toxicity (Jing, 2000).

Mechanism of Action and Stability

Further insights into TNP-470's mechanism of action and chemical stability have been gained through studies on its biosynthesis pathway, identifying critical oxygenases involved in generating its highly oxygenated structure. These discoveries not only shed light on the compound's antiangiogenic activity but also inform the development of novel analogues and drug delivery systems to improve stability and efficacy (Lin et al., 2014).

Novel Drug Delivery Systems

The development of drug delivery systems, such as poly-lactic acid microspheres containing TNP-470 with medium-chain triglyceride, has been investigated to enable stable inclusion and controlled release of TNP-470. These formulations aim to enhance the pharmacological efficacy of TNP-470 by providing a more stable and prolonged release profile, highlighting the ongoing efforts to optimize the therapeutic potential of angiogenesis inhibitors (Kakinoki et al., 2003).

Future Directions

O-(chloroacetylcarbamoyl)fumagillol has been used in trials studying the treatment of various conditions . Its role as a methionine aminopeptidase 2 inhibitor suggests potential for future clinical applications .

properties

IUPAC Name

[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] N-(2-chloroacetyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28ClNO6/c1-11(2)5-6-13-18(3,27-13)16-15(24-4)12(7-8-19(16)10-25-19)26-17(23)21-14(22)9-20/h5,12-13,15-16H,6-10H2,1-4H3,(H,21,22,23)/t12-,13-,15-,16-,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHZHSPISPJWHW-PVDLLORBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)NC(=O)CCl)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)OC(=O)NC(=O)CCl)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0041141
Record name o-(Chloroacetylcarbamoyl)fumagillol
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Molecular Weight

401.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-(chloroacetylcarbamoyl)fumagillol

CAS RN

129298-91-5
Record name Lodamin
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Record name O-Chloroacetylcarbamoylfumagillol
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Record name TNP-470
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Record name o-(Chloroacetylcarbamoyl)fumagillol
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Record name (3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methyl-2-butenyl)oxyiranyl]-1-oxaspirol[2.5]oct-6-yl ester
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Record name TNP-470
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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